molecular formula C24H21NO5S B11304747 benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate

benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11304747
M. Wt: 435.5 g/mol
InChI Key: FTIBDHJLVPSHDR-UHFFFAOYSA-N
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Description

Benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a thiazole ring, and an acetate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of an appropriate phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with benzyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromen-4-one core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The benzyl group and the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the chromen-4-one core and thiazole ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, antimicrobial agent, or anti-inflammatory compound.

Medicine

In medicine, research may explore the compound’s potential therapeutic applications, such as its use in the treatment of certain diseases or conditions. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propionate
  • Benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}butyrate

Uniqueness

Compared to similar compounds, benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its specific ester group and the position of the thiazole ring. These structural features may influence its reactivity, biological activity, and potential applications. The presence of the acetate ester group, in particular, may enhance its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C24H21NO5S

Molecular Weight

435.5 g/mol

IUPAC Name

benzyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C24H21NO5S/c1-3-17-9-18-21(28-12-19(23(18)27)24-25-15(2)14-31-24)10-20(17)29-13-22(26)30-11-16-7-5-4-6-8-16/h4-10,12,14H,3,11,13H2,1-2H3

InChI Key

FTIBDHJLVPSHDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

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